N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine
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Overview
Description
N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine is a chemical compound with the molecular formula C7H10Cl2N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is primarily used in research and development within the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine typically involves the reaction of 2,4-dichloropyrimidine with an appropriate amine under controlled conditions. One common method includes the use of ethanamine as a reactant, which is combined with 2,4-dichloropyrimidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloropyrimidine: A precursor in the synthesis of N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine.
2,4-Dichloro-5-methoxypyrimidine: Another derivative of pyrimidine with similar chemical properties.
2,4-Dichloro-5-methylpyrimidine: A related compound used in similar chemical reactions.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(2,4-dichloropyrimidin-5-yl)methyl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl2N3/c1-2-10-3-5-4-11-7(9)12-6(5)8/h4,10H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFFGSSBEGHGIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CN=C(N=C1Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693759 |
Source
|
Record name | N-[(2,4-Dichloropyrimidin-5-yl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289386-18-0 |
Source
|
Record name | N-[(2,4-Dichloropyrimidin-5-yl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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